5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
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Overview
Description
5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid is a complex organic compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazine Ring: The initial step involves the formation of the pyrazine ring through cyclization reactions. This can be achieved by reacting appropriate diamines with diketones under acidic or basic conditions.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced through a reaction with benzyl chloroformate in the presence of a base such as triethylamine.
Formation of the Tetrahydropyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of the intermediate compounds to form the tetrahydropyrazolo[1,5-a]pyrazine core. This can be achieved through intramolecular cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazinecarboxylic Acid: A simpler pyrazine derivative with similar chemical properties.
Pyrrolopyrazine Derivatives: Compounds with a similar core structure but different substituents, exhibiting diverse biological activities.
Pyrazinoic Acid: Another pyrazine derivative with known antimicrobial properties.
Uniqueness
5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid is unique due to its specific structural features, such as the benzyloxycarbonyl group and the tetrahydropyrazolo[1,5-a]pyrazine core. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
1265893-86-4 |
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Molecular Formula |
C15H15N3O4 |
Molecular Weight |
301.302 |
IUPAC Name |
5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C15H15N3O4/c19-14(20)13-8-12-9-17(6-7-18(12)16-13)15(21)22-10-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2,(H,19,20) |
InChI Key |
URAMBVZVMNGYAQ-UHFFFAOYSA-N |
SMILES |
C1CN2C(=CC(=N2)C(=O)O)CN1C(=O)OCC3=CC=CC=C3 |
Synonyms |
5-(benzyloxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid |
Origin of Product |
United States |
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